molecular formula C24H21N5O3S B2702859 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-21-8

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2702859
CAS No.: 899761-21-8
M. Wt: 459.52
InChI Key: OASODFTZPHQQDS-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a sulfonyl group and a methoxyphenyl group.

Preparation Methods

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate sulfonyl chloride and methoxyphenylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound has shown promise in preclinical studies as an anticancer and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group enhances the binding affinity through hydrogen bonding and electrostatic interactions. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex. These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines with different substituents. For example:

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-15-11-12-16(2)21(13-15)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)19-9-4-5-10-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASODFTZPHQQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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